![molecular formula C13H18O4 B14603848 2-Phenoxyethyl [(propan-2-yl)oxy]acetate CAS No. 60359-63-9](/img/structure/B14603848.png)
2-Phenoxyethyl [(propan-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl [(propan-2-yl)oxy]acetate is an organic compound with the molecular formula C13H18O4. It is a colorless liquid with a pleasant odor, often used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate typically involves the esterification of 2-phenoxyethanol with isopropyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl [(propan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and isopropyl acetate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl [(propan-2-yl)oxy]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate involves its interaction with various molecular targets. It can act as a substrate for esterases, leading to its hydrolysis into 2-phenoxyethanol and isopropyl acetate. These products can then participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: A precursor in the synthesis of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate, used as a solvent and preservative.
Isopropyl Acetate: Another precursor, commonly used as a solvent in coatings and inks.
Phenoxyethyl Acetate: Similar in structure but lacks the isopropyl group, used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its combined properties of both 2-phenoxyethanol and isopropyl acetate, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Eigenschaften
CAS-Nummer |
60359-63-9 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-phenoxyethyl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C13H18O4/c1-11(2)17-10-13(14)16-9-8-15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI-Schlüssel |
UDYRZMYDYBQKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(=O)OCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)
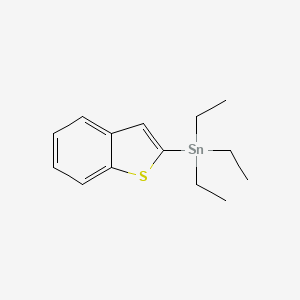
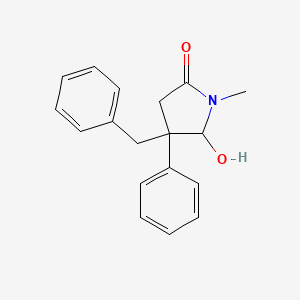

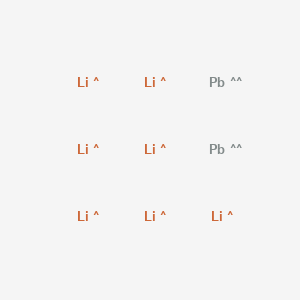
![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
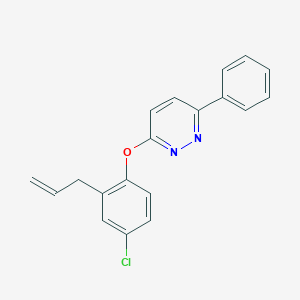
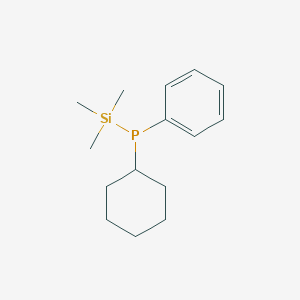

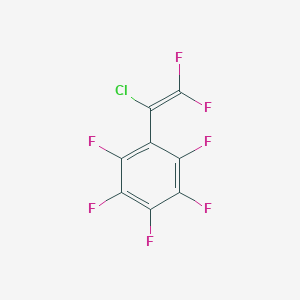
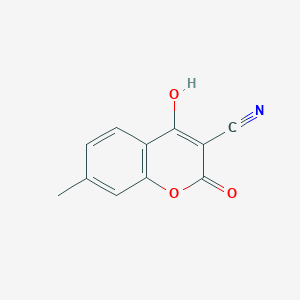
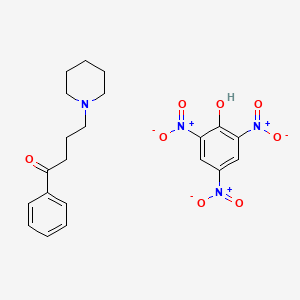

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)
